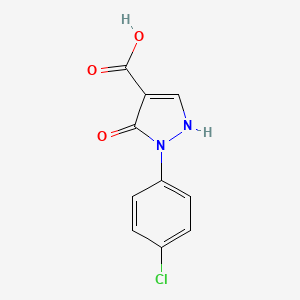
2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxyl group, and a carboxylic acid group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods is optimized to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and distillation are commonly employed in the purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Formation of 1-(4-chlorophenyl)-5-oxo-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 1-(4-Chlorophenyl)-5-aminopyrazole-4-carboxylic acid
- 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness: The presence of the hydroxyl group at the 5-position and the carboxylic acid group at the 4-position makes 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
By understanding the synthesis, reactions, applications, and mechanism of action of 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid, researchers can further explore its potential in various fields of science and industry.
Eigenschaften
CAS-Nummer |
786727-17-1 |
|---|---|
Molekularformel |
C10H7ClN2O3 |
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-oxo-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-1-3-7(4-2-6)13-9(14)8(5-12-13)10(15)16/h1-5,12H,(H,15,16) |
InChI-Schlüssel |
CEROUZOWVJVYIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(=CN2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


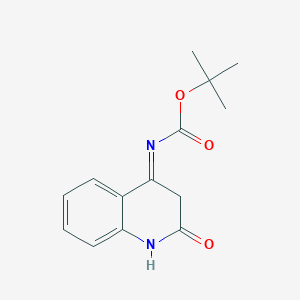
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
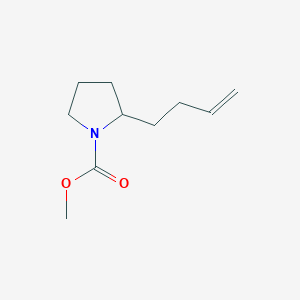
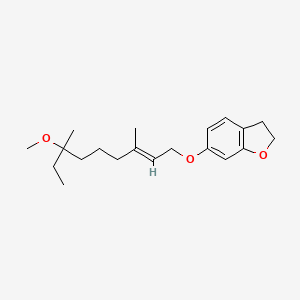
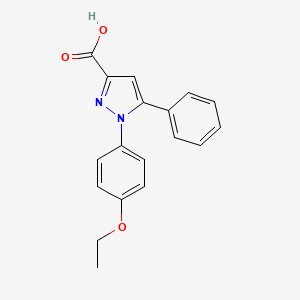
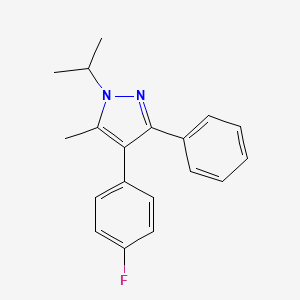
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
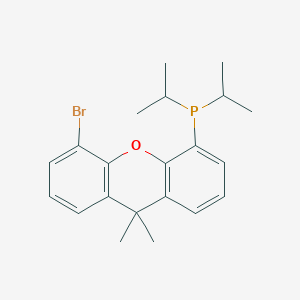
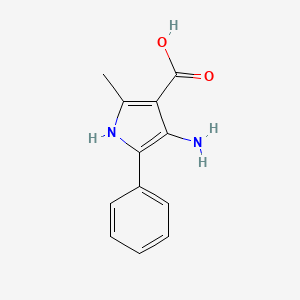
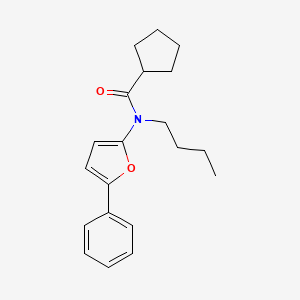

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
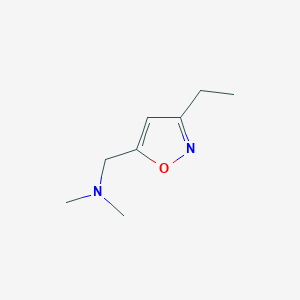
![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
